molecular formula C10H7ClFN B12984860 7-Chloro-6-fluoro-2-methylquinoline

7-Chloro-6-fluoro-2-methylquinoline

Cat. No.: B12984860
M. Wt: 195.62 g/mol
InChI Key: YHMXIDQVCITCFS-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoro-2-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the nucleophilic substitution of halogen atoms on a quinoline ring. For instance, the reaction of 6,7-difluoroquinoline with sodium methoxide in liquid ammonia can yield 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline . Another approach involves the use of chloro [1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]copper (I) and sodium t-butanolate in toluene under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and chlorine atoms enhances its ability to bind to enzymes and receptors, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparison: 7-Chloro-6-fluoro-2-methylquinoline is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution enhances its chemical reactivity and biological activity compared to compounds with only one halogen atom. For instance, 6-fluoro-2-methylquinoline and 6-chloro-2-methylquinoline may exhibit different reactivity patterns and biological effects due to the absence of the second halogen atom .

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

7-chloro-6-fluoro-2-methylquinoline

InChI

InChI=1S/C10H7ClFN/c1-6-2-3-7-4-9(12)8(11)5-10(7)13-6/h2-5H,1H3

InChI Key

YHMXIDQVCITCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)F)Cl

Origin of Product

United States

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